Methyl 5-oxo-3-[(1-phenylethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
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Overview
Description
Methyl 5-oxo-3-[(1-phenylethyl)carbamoyl]-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate is a complex organic compound that belongs to the thiazoloquinazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-3-[(1-phenylethyl)carbamoyl]-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a thiazole derivative with a quinazoline derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium methoxide, and a solvent, such as methanol, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-3-[(1-phenylethyl)carbamoyl]-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or carbonyl groups.
Scientific Research Applications
Methyl 5-oxo-3-[(1-phenylethyl)carbamoyl]-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 5-oxo-3-[(1-phenylethyl)carbamoyl]-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazoloquinazoline derivatives, such as:
- 5-oxo-3-[(1-phenylethyl)carbamoyl]-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline
- Methyl 5-oxo-3-[(1-phenylethyl)carbamoyl]-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-7-carboxylate
Uniqueness
Methyl 5-oxo-3-[(1-phenylethyl)carbamoyl]-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17N3O4S2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
methyl 5-oxo-3-(1-phenylethylcarbamoyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
InChI |
InChI=1S/C21H17N3O4S2/c1-11(12-6-4-3-5-7-12)22-19(26)16-17-23-18(25)14-9-8-13(20(27)28-2)10-15(14)24(17)21(29)30-16/h3-11H,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
RVCQNMUHWFUKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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